molecular formula C21H24N2 B12534772 (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine CAS No. 681152-54-5

(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine

Cat. No.: B12534772
CAS No.: 681152-54-5
M. Wt: 304.4 g/mol
InChI Key: MIQSZLHCFCRUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine is a complex organic compound characterized by its unique structure, which includes an indole moiety and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine typically involves the condensation of 2,6-di(propan-2-yl)aniline with 1H-indole-7-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction would produce amines.

Scientific Research Applications

(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the substituted phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine is unique due to its combination of an indole moiety and a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

681152-54-5

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine

InChI

InChI=1S/C21H24N2/c1-14(2)18-9-6-10-19(15(3)4)21(18)23-13-17-8-5-7-16-11-12-22-20(16)17/h5-15,22H,1-4H3

InChI Key

MIQSZLHCFCRUOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC3=C2NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.